molecular formula C6H7FN2O2S B2692268 (E)-2-(1-methyl-1H-pyrazol-4-yl)ethene-1-sulfonyl fluoride CAS No. 2225181-75-7

(E)-2-(1-methyl-1H-pyrazol-4-yl)ethene-1-sulfonyl fluoride

Cat. No. B2692268
CAS RN: 2225181-75-7
M. Wt: 190.19
InChI Key: MJHFXBZCOKYADH-NSCUHMNNSA-N
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Description

“(E)-2-(1-methyl-1H-pyrazol-4-yl)ethene-1-sulfonyl fluoride” is a chemical compound with the CAS Number: 2225181-75-7 . It has a molecular weight of 190.2 and its IUPAC name is "(E)-2-(1-methyl-1H-pyrazol-4-yl)ethene-1-sulfonyl fluoride" .


Physical And Chemical Properties Analysis

This compound is a powder and is stored at a temperature of 4 degrees Celsius . Unfortunately, more detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Utility in Drug Discovery

(E)-2-(1-methyl-1H-pyrazol-4-yl)ethene-1-sulfonyl fluoride and related compounds have been utilized in the synthesis of structurally diverse heterocycles, demonstrating significant potential in drug discovery and material science. For instance, a class of fused δ-sultone heterocycles was synthesized via direct annulative SuFEx click chemistry, employing these compounds under mild conditions, leading to over 50 structurally diverse heterocycles. This methodology showcased the utility of such sulfonyl fluoride derivatives in constructing novel molecular frameworks attractive for drug discovery and development (Chen et al., 2017).

Functionalized Pyrazolyl Aliphatic Sulfonyl Fluorides

The development of functionalized pyrazolyl aliphatic sulfonyl fluorides through a copper-catalyzed cascade reaction highlighted their potential in medicinal chemistry. This transformation enabled the direct construction of pyrazole-containing aliphatic sulfonyl fluorides, offering a straightforward method with broad substrate applicability, high atom economy, and operational simplicity. These compounds are of great value in medicinal chemistry, emphasizing the versatility of (E)-2-(1-methyl-1H-pyrazol-4-yl)ethene-1-sulfonyl fluoride derivatives in synthesizing bioactive molecules (Yang et al., 2022).

Electrophilic Aromatic Substitution and Michael Addition

Further, the electrophilic properties of ethenesulfonyl fluoride (ESF) derivatives, including (E)-2-(1-methyl-1H-pyrazol-4-yl)ethene-1-sulfonyl fluoride, have been exploited in electrophilic aromatic substitutions and Michael addition reactions. ESF has been identified as one of the strongest Michael acceptors, explaining its excellent performance in reactions with various nucleophiles. This capability enhances its applicability in synthesizing compounds with potential pharmacological activities through selective reactions with electron-rich arenes (Chen, Mayer, & Mayr, 2016).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H314, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 . The compound is labeled with the signal word “Danger” and the pictograms GHS05, GHS07 .

properties

IUPAC Name

(E)-2-(1-methylpyrazol-4-yl)ethenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2S/c1-9-5-6(4-8-9)2-3-12(7,10)11/h2-5H,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHFXBZCOKYADH-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C=C/S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(1-methyl-1H-pyrazol-4-yl)ethene-1-sulfonyl fluoride

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